molecular formula C13H15NO B3057086 1-(4-Methoxy-1-naphthyl)-N-methylmethanamine CAS No. 76532-35-9

1-(4-Methoxy-1-naphthyl)-N-methylmethanamine

Cat. No.: B3057086
CAS No.: 76532-35-9
M. Wt: 201.26 g/mol
InChI Key: XKYKAQFAEQFYDF-UHFFFAOYSA-N
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Description

1-(4-Methoxy-1-naphthyl)-N-methylmethanamine is an organic compound that belongs to the class of naphthalenes Naphthalenes are characterized by their two fused benzene rings, which give them unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-1-naphthyl)-N-methylmethanamine typically involves the reaction of 4-methoxy-1-naphthaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Industrial production may also involve additional purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-1-naphthyl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-(4-Methoxy-1-naphthyl)-N-methylmethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-1-naphthyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-1-naphthol
  • 1-(4-Methoxy-1-naphthyl)ethanone
  • 3-(4-Methoxy-1-naphthyl)acrylic acid

Uniqueness

1-(4-Methoxy-1-naphthyl)-N-methylmethanamine is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its methoxy and methylamine groups contribute to its versatility in various chemical reactions and applications, setting it apart from other similar compounds.

Properties

IUPAC Name

1-(4-methoxynaphthalen-1-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-14-9-10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-8,14H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYKAQFAEQFYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C2=CC=CC=C12)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328534
Record name 1-(4-METHOXY-1-NAPHTHYL)-N-METHYLMETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76532-35-9
Record name 1-(4-METHOXY-1-NAPHTHYL)-N-METHYLMETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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